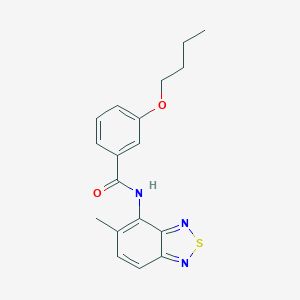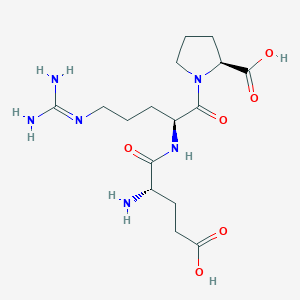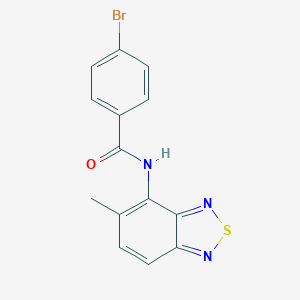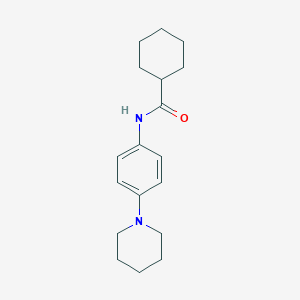![molecular formula C21H20N2O6 B238720 N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238720.png)
N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide, commonly known as Furamidine, is a synthetic compound that belongs to the family of furamidine-based compounds. It is a potent antimicrobial agent that has been extensively studied for its potential use in treating various infectious diseases caused by protozoan parasites.
作用機序
Furamidine exerts its antimicrobial activity by selectively binding to the minor groove of DNA, thereby preventing the replication and transcription of the parasite's genetic material. This leads to the disruption of the parasite's metabolic processes, ultimately resulting in its death.
Biochemical and Physiological Effects:
Furamidine has been shown to have a number of biochemical and physiological effects, including inhibition of DNA synthesis, disruption of mitochondrial function, and induction of oxidative stress. These effects are thought to be responsible for its potent antimicrobial activity against protozoan parasites.
実験室実験の利点と制限
One of the major advantages of using furamidine in lab experiments is its high potency against protozoan parasites, making it an ideal candidate for drug development studies. However, one of the limitations of using furamidine is its potential toxicity to human cells, which may limit its clinical use.
将来の方向性
There are several future directions for research on furamidine, including the development of new analogs with improved potency and selectivity, the investigation of its potential use in combination therapy with other antiparasitic drugs, and the exploration of its potential use in the treatment of other infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of furamidine and its potential toxicity to human cells.
合成法
Furamidine can be synthesized using various methods, including the condensation of 4-nitrophenol with 2-methoxyaniline in the presence of a strong acid catalyst, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then acylated with 4-methoxyphenoxyacetic acid chloride to produce the desired product.
科学的研究の応用
Furamidine has been extensively studied for its potential use in treating various infectious diseases caused by protozoan parasites, including Trypanosoma brucei, Leishmania donovani, and Plasmodium falciparum. It has been shown to be highly effective against these parasites in vitro and in vivo, making it a promising candidate for the development of new antiparasitic drugs.
特性
分子式 |
C21H20N2O6 |
|---|---|
分子量 |
396.4 g/mol |
IUPAC名 |
N-[2-methoxy-4-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H20N2O6/c1-26-15-6-8-16(9-7-15)29-13-20(24)22-14-5-10-17(19(12-14)27-2)23-21(25)18-4-3-11-28-18/h3-12H,13H2,1-2H3,(H,22,24)(H,23,25) |
InChIキー |
VQAZNRCSLQGKJZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC |
正規SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B238638.png)
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-[(2S,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2,5-dihydroxy-2-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B238641.png)


![N-[4-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B238658.png)








